[(1S)-1-(4-bromophenyl)ethyl](methyl)amine
Overview
Description
(1S)-1-(4-bromophenyl)ethylamine is a chiral amine compound with the molecular formula C9H12BrN It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromophenyl)ethylamine typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.
Chiral Resolution: The racemic mixture of 4-bromoethylbenzene is resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or bases.
Amination: The chiral 4-bromoethylbenzene is then subjected to amination using methylamine under controlled conditions to yield (1S)-1-(4-bromophenyl)ethylamine.
Industrial Production Methods
In industrial settings, the production of (1S)-1-(4-bromophenyl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromophenyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield the corresponding ethylamine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: 4-substituted phenylethylamines.
Oxidation: 4-bromoacetophenone or 4-bromobenzaldehyde.
Reduction: 4-bromoethylamine derivatives.
Scientific Research Applications
(1S)-1-(4-bromophenyl)ethylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
(1S)-1-(4-bromophenyl)ethylamine can be compared with other similar compounds, such as:
(1S)-1-(4-chlorophenyl)ethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
(1S)-1-(4-fluorophenyl)ethylamine: Contains a fluorine atom, which affects its electronic properties and interactions with biological targets.
(1S)-1-(4-methylphenyl)ethylamine: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
Conclusion
(1S)-1-(4-bromophenyl)ethylamine is a versatile compound with significant applications in various fields of research and industry Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical development
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBCTRZCIYCJB-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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